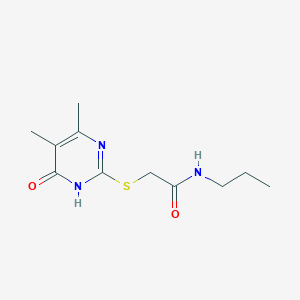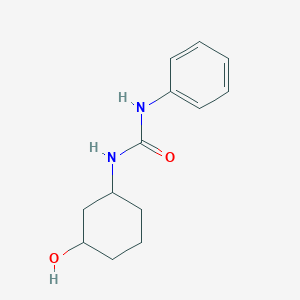
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Design and Synthesis for Anticancer Applications
Research has demonstrated the synthesis of certain derivatives, aiming to discover new anticancer agents. For instance, aryloxy groups were attached to the pyrimidine ring in related compounds, tested on 60 cancer cell lines, showing appreciable growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, among others (Al-Sanea et al., 2020). This research underlines the compound's potential as a scaffold for developing anticancer drugs.
Antitumor Activity of Novel Derivatives
Another study focused on the synthesis of novel derivatives containing a biologically active pyrazole moiety to evaluate antitumor activity. These compounds exhibited more effectiveness than the reference drug, doxorubicin, highlighting their potential in antitumor drug development (Alqasoumi et al., 2009).
Antimicrobial Activity
Derivatives have also been investigated for antimicrobial properties. For example, compounds incorporating an antipyrine moiety were synthesized and evaluated as antimicrobial agents, showcasing the versatility of this chemical framework in creating potent antimicrobial agents (Bondock et al., 2008).
Antiproliferative and Radioligand Applications
Research has extended into the antiproliferative activities of derivatives, with some compounds being evaluated for their ability to inhibit the proliferation of cancer cells. Such studies not only contribute to cancer therapy but also to the understanding of the molecular mechanisms of action of these compounds (Nassar et al., 2016). Additionally, certain pyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), useful in imaging studies with PET, indicating the compound's potential in diagnostic applications (Dollé et al., 2008).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-23-13-5-3-12(4-6-13)20-15(22)10-24-16-9-14(17-11-18-16)21-8-2-7-19-21/h2-9,11H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLWPJAINNCHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2638275.png)

![[3-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B2638278.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2638281.png)
![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2638282.png)


![2-[1-(1,3-Benzodioxol-5-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2638286.png)
![6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638288.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2638294.png)
![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)